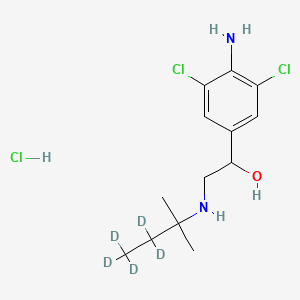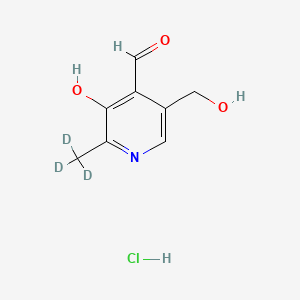
Clenpenterol-d5 Hydrochloride
Übersicht
Beschreibung
Clenpenterol-d5 Hydrochloride is a stable isotope-labeled compound used primarily as a reference material in various scientific fields. It is a derivative of Clenpenterol, where five hydrogen atoms are replaced by deuterium. This compound is known for its high purity and is used in analytical and research applications to ensure accuracy and reliability in experimental results .
Vorbereitungsmethoden
The synthesis of Clenpenterol-d5 Hydrochloride involves multiple steps, starting with the preparation of the deuterated intermediate. The synthetic route typically includes:
Step 1: Synthesis of the deuterated intermediate by substituting hydrogen atoms with deuterium in the precursor molecule.
Step 2: Coupling the deuterated intermediate with 4-amino-3,5-dichlorophenyl to form the desired product.
Step 3: Purification of the product through crystallization or chromatography to achieve high purity. Industrial production methods follow similar steps but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Clenpenterol-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the compound are replaced by other nucleophiles like hydroxide or alkoxide ions. Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Clenpenterol-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to ensure accurate quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of Clenpenterol-d5 Hydrochloride involves its interaction with specific molecular targets. As a beta-2 adrenergic agonist, it binds to beta-2 adrenergic receptors, stimulating adenylyl cyclase activity. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation, particularly in the bronchioles. This mechanism is similar to that of Clenbuterol, a related compound .
Vergleich Mit ähnlichen Verbindungen
Clenpenterol-d5 Hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. Similar compounds include:
Clenbuterol: A non-deuterated analog used as a bronchodilator in the treatment of asthma.
Salbutamol: Another beta-2 adrenergic agonist used for similar therapeutic purposes.
Eigenschaften
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[(3,3,4,4,4-pentadeuterio-2-methylbutan-2-yl)amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H/i1D3,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGDYFOIRCZBLH-UHBAQTEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











